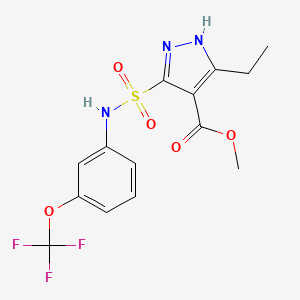
methyl 3-ethyl-5-(N-(3-(trifluoromethoxy)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is notable for its unique trifluoromethoxyphenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as palladium or copper may be used to facilitate certain steps, particularly in the formation of carbon-carbon or carbon-nitrogen bonds .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-ETHYL-5-{[3-(METHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE
- METHYL 3-ETHYL-5-{[3-(CHLORO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE
- METHYL 3-ETHYL-5-{[3-(FLUORO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE
Uniqueness
The presence of the trifluoromethoxy group in METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C14H14F3N3O5S |
|---|---|
Molecular Weight |
393.34 g/mol |
IUPAC Name |
methyl 5-ethyl-3-[[3-(trifluoromethoxy)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H14F3N3O5S/c1-3-10-11(13(21)24-2)12(19-18-10)26(22,23)20-8-5-4-6-9(7-8)25-14(15,16)17/h4-7,20H,3H2,1-2H3,(H,18,19) |
InChI Key |
QMGWGAUDEVGJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=CC=C2)OC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















